molecular formula C12H14O4 B14726301 1,3-Benzodioxol-5-ylmethyl butanoate CAS No. 6890-27-3

1,3-Benzodioxol-5-ylmethyl butanoate

Katalognummer: B14726301
CAS-Nummer: 6890-27-3
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: JGTACHFOYJUNQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Benzodioxol-5-ylmethyl butanoate is an organic compound with the molecular formula C12H14O4. It is an ester derived from butanoic acid and 1,3-benzodioxole. This compound is known for its aromatic properties and is often used in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Benzodioxol-5-ylmethyl butanoate can be synthesized through esterification reactions. One common method involves the reaction of 1,3-benzodioxol-5-ylmethanol with butanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Benzodioxol-5-ylmethyl butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 1,3-benzodioxol-5-ylmethyl carboxylic acid.

    Reduction: Formation of 1,3-benzodioxol-5-ylmethanol.

    Substitution: Formation of various substituted benzodioxole derivatives.

Wissenschaftliche Forschungsanwendungen

1,3-Benzodioxol-5-ylmethyl butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.

Wirkmechanismus

The mechanism of action of 1,3-benzodioxol-5-ylmethyl butanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 1,3-benzodioxol-5-ylmethanol and butanoic acid, which may interact with various enzymes and receptors in biological systems. The aromatic benzodioxole moiety can also participate in π-π interactions and hydrogen bonding, influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Benzodioxol-5-ylmethyl acetate: Similar structure but with an acetate group instead of a butanoate group.

    1,3-Benzodioxol-5-ylmethyl propanoate: Similar structure but with a propanoate group instead of a butanoate group.

    1,3-Benzodioxol-5-ylmethyl benzoate: Similar structure but with a benzoate group instead of a butanoate group.

Uniqueness

1,3-Benzodioxol-5-ylmethyl butanoate is unique due to its specific ester group, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

6890-27-3

Molekularformel

C12H14O4

Molekulargewicht

222.24 g/mol

IUPAC-Name

1,3-benzodioxol-5-ylmethyl butanoate

InChI

InChI=1S/C12H14O4/c1-2-3-12(13)14-7-9-4-5-10-11(6-9)16-8-15-10/h4-6H,2-3,7-8H2,1H3

InChI-Schlüssel

JGTACHFOYJUNQJ-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)OCC1=CC2=C(C=C1)OCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.